molecular formula C15H17NO3S B2690269 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)tetrahydrofuran-3-carboxamide CAS No. 2034257-07-1

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)tetrahydrofuran-3-carboxamide

Cat. No. B2690269
M. Wt: 291.37
InChI Key: QWIMTYSNQFIPDC-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .


Synthesis Analysis

Benzothiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . Another method involves the reaction of substituted buta-1-enes with potassium sulfide .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .


Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
    • They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
    • They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Organic Semiconductors

    • Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs) .
    • The physicochemical characteristics of the recently created substances were analyzed using thermogravimetric analysis (TGA), differential scanning calorimeter (DSC), and UV-vis spectroscopy .
    • The substances were employed as semiconductor layers in bottom-gate/top-contact OFETs through solution shearing methods for device fabrication, and their electrical performances were meticulously evaluated .
    • The outcoming OFET device displayed p-channel behavior, demonstrating hole mobility of up to 0.005cm 2 /Vs and a current on/off ratio higher than 10 6 .
  • Organic Thin-Film Transistors

    • Benzo[b]thiophene derivatives have been used as organic semiconductors for organic thin-film transistors .
    • The substances are employed as semiconductor layers in bottom-gate/top-contact OFETs through solution shearing methods for device fabrication .
    • The outcoming OFET device displayed p-channel behavior, demonstrating hole mobility of up to 0.005cm 2 /Vs and a current on/off ratio higher than 10 6 .
  • Synthesis of Anthra[2,3-b:7,6-b′]bis[1benzothiophenes (ABBTs)]

    • Benzo[b]thiophene derivatives may be used as a starting material in the multi-step synthesis of anthra[2,3-b:7,6-b′]bis[1benzothiophenes (ABBTs)] .
  • Synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene Derivatives

    • Thiophene derivatives have been used in the synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene derivatives .
    • The synthesis involves various steps, including the use of Hexane/EtOAc (19/1) for purification .
    • The synthesized compound was obtained in a 89% yield as a red oil .
  • Anti-Atherosclerotic Agents

    • 2-Butylthiophene is used as a raw material in the synthesis of anti-atherosclerotic agents .
  • Metal Complexing Agents

    • Thiophene derivatives also act as metal complexing agents .
    • They have been used in the development of insecticides .
  • Synthesis of Anthra[2,3-b:7,6-b′]bis[1benzothiophenes (ABBTs)]

    • Benzo[b]thiophene-3-carboxaldehyde may be used as a starting material in the multi-step synthesis of anthra[2,3-b:7,6-b′]bis[1benzothiophenes (ABBTs)] .
  • Synthesis of 3-Ethynyl-2-(Thiophen-2-yl)benzo[b]thiophene Derivatives

    • Thiophene derivatives have been used in the synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene derivatives .
    • The synthesis involves various steps, including the use of Hexane/EtOAc (19/1) for purification .
    • The synthesized compound was obtained in a 89% yield as a red oil .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-13(7-16-15(18)10-5-6-19-8-10)12-9-20-14-4-2-1-3-11(12)14/h1-4,9-10,13,17H,5-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIMTYSNQFIPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)tetrahydrofuran-3-carboxamide

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